molecular formula C22H19BrN2O3S B381164 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 362490-92-4

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B381164
CAS No.: 362490-92-4
M. Wt: 471.4g/mol
InChI Key: WDNSYHLHGAIJCK-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.

    Addition of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives

    Reduction: Reduced forms of the compound with specific functional groups altered

    Substitution: New compounds with different substituents replacing the bromine atom

Scientific Research Applications

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromophenyl, methoxyphenyl, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-methylphenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole lies in the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNSYHLHGAIJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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